1-Phenyl-1-octyne
Description
Structure
3D Structure
Properties
IUPAC Name |
oct-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCYLGYUDUYFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98705-03-4 | |
| Record name | Benzene, 1-octyn-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98705-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40168734 | |
| Record name | 1-Phenyl-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16967-02-5 | |
| Record name | 1-Phenyl-1-octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 1 Octyne
Cross-Coupling Strategies for Arylalkyne Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of arylalkynes like 1-phenyl-1-octyne, these methods typically involve the reaction of an aryl halide with a terminal alkyne, facilitated by a transition metal catalyst. This approach allows for the direct and selective formation of the C(sp²)-C(sp) bond.
Palladium-Catalyzed Sonogashira Coupling Reactions
The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Developed by Kenkichi Sonogashira, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org
The classic Sonogashira coupling protocol for synthesizing this compound involves the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with 1-octyne (B150090). This reaction is carried out in the presence of a palladium(0) catalyst, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. libretexts.org An amine, such as triethylamine (B128534), serves as both the base and often as the solvent. mdpi.com
The use of a copper co-catalyst is crucial in the original Sonogashira protocol as it increases the reactivity of the reagents, allowing the reaction to proceed under milder conditions. libretexts.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with 1-octyne using a PdCl₂(PPh₃)₂ catalyst and CuI in a toluene/water mixture with triethylamine as the base at room temperature has been reported to give a 96% isolated yield of the corresponding 1-bromo-4-(1-octynyl)benzene. researchgate.netumich.edu This highlights the high efficiency of the copper-co-catalyzed system.
Table 1: Representative Copper-Co-catalyzed Sonogashira Synthesis of this compound Derivative
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent System | Product | Yield (%) | Reference |
|---|
Despite its effectiveness, the use of copper in Sonogashira reactions has some drawbacks. The copper acetylide intermediate can undergo oxidative homocoupling (Glaser coupling), which reduces the yield of the desired cross-coupling product. libretexts.org Furthermore, the toxicity of copper can be a concern, and its removal from the final product can be challenging. libretexts.org These issues have led to the development of copper-free Sonogashira coupling methods.
In copper-free systems, the reaction proceeds with only a palladium catalyst. These reactions may require higher catalyst loadings, specialized ligands, or stronger bases to facilitate the deprotonation of the terminal alkyne. libretexts.org The choice of ligand is critical, with bulky and electron-rich phosphine (B1218219) ligands often enhancing the efficiency of the coupling. libretexts.org N-Heterocyclic carbenes (NHCs) have also been successfully used as ligands in copper-free Sonogashira reactions. libretexts.org While some studies have shown successful copper-free coupling with various alkynes, others have reported that less reactive alkynes like 1-octyne may not couple successfully under certain copper-free conditions. nih.govresearchgate.net However, other reports indicate that the copper-free Sonogashira coupling of 1-octyne can proceed satisfactorily under specific conditions. rsc.org
Table 2: Comparison of Copper-Co-catalyzed vs. Copper-Free Sonogashira Reactions
| Feature | Copper-Co-catalyzed Sonogashira | Copper-Free Sonogashira |
|---|---|---|
| Co-catalyst | Requires a copper(I) salt (e.g., CuI). libretexts.org | No copper salt is added. libretexts.org |
| Potential Side Reactions | Can lead to alkyne homocoupling (Glaser coupling). libretexts.org | Minimizes or avoids Glaser coupling. libretexts.org |
| Environmental/Health Concerns | Copper is environmentally unfriendly and can be difficult to remove from products. libretexts.org | Considered more environmentally benign due to the absence of copper. libretexts.org |
| Reaction Conditions | Often proceeds under very mild conditions. libretexts.org | May require higher temperatures or stronger bases. libretexts.org |
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle in the co-catalyzed version. libretexts.org
In the copper-co-catalyzed mechanism:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide. rsc.org
Transmetalation: The acetylide group is transferred from the copper to the palladium center, forming a diorganopalladium(II) complex and regenerating the Cu(I) salt. rsc.org
Reductive Elimination: The final product, the arylalkyne (Ar-C≡C-R), is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst. libretexts.org
In the copper-free mechanism: The mechanism is thought to proceed through a similar palladium cycle, but the activation of the alkyne occurs differently. libretexts.org
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. wikipedia.org
Alkyne Activation: The terminal alkyne coordinates to the Pd(II) complex and is subsequently deprotonated by the base to form a palladium acetylide intermediate. wikipedia.org
Reductive Elimination: The arylalkyne product is then formed via reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org
A more recent proposal for the copper-free mechanism suggests the involvement of two distinct palladium species in a synergistic catalytic system, where one palladium complex activates the aryl halide and another activates the terminal alkyne, followed by a Pd-Pd transmetalation. nih.gov
Advanced Reaction Chemistry and Transformations of 1 Phenyl 1 Octyne
Hydrofunctionalization Reactions of this compound
Hydrofunctionalization, the addition of an H-Y moiety across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing functionalized molecules. For internal alkynes like this compound, key challenges include controlling regioselectivity (the site of addition) and stereoselectivity (the spatial arrangement of the new groups). This section delves into catalytic systems developed to address these challenges in hydrogenation and hydroacylation reactions.
Selective Hydrogenation of the Alkyne Moiety
The partial hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, with the primary challenge being the prevention of over-hydrogenation to the corresponding alkane. For this compound, this reaction aims to produce (Z)-1-phenyl-1-octene, the cis-isomer, which is the typical product of syn-addition of hydrogen across the triple bond.
Palladium catalysts are widely employed for the selective hydrogenation of alkynes. youtube.com To achieve high selectivity for the alkene product, the catalyst's activity is often tempered by the addition of a "poison" or through modification of the metal's electronic properties. A classic example is the Lindlar catalyst, which consists of palladium supported on calcium carbonate or barium sulfate and treated with lead acetate and quinoline. youtube.com This system deactivates the most active catalytic sites, which prevents the subsequent hydrogenation of the initially formed alkene. youtube.com
For internal alkynes such as this compound, these systems facilitate the syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the formation of the corresponding (Z)-alkene with high stereoselectivity. youtube.com The general reaction scheme involves the chemisorption of the alkyne and molecular hydrogen onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the alkyne. The stronger adsorption of the alkyne compared to the alkene ensures that the alkyne is hydrogenated preferentially, and the alkene product is released from the catalyst surface before it can be further reduced.
Bimetallic palladium catalysts, such as those modified with copper, have also been shown to enhance selectivity. The addition of a second metal can alter the electronic structure of the palladium and inhibit the formation of palladium hydride phases, which are often implicated in over-hydrogenation. uu.nlnih.gov
A modern approach to achieving high selectivity in alkyne hydrogenation involves the use of single-atom alloy (SAA) catalysts. These materials consist of isolated, catalytically active metal atoms dispersed in a less reactive metallic host. mdpi.com This architecture maximizes the efficiency of the precious metal and creates unique active sites that can exhibit superior selectivity compared to traditional nanoparticle catalysts.
In a study directly analogous to the hydrogenation of this compound, the liquid-phase hydrogenation of 1-phenyl-1-propyne (B1211112) was investigated using a Pd1Ag3/Al2O3 single-atom alloy catalyst. mdpi.comnih.govdntb.gov.ua This catalyst, featuring single palladium atoms surrounded by silver atoms, demonstrated exceptional selectivity (95–97%) for the formation of the corresponding alkene. mdpi.comnih.gov This high selectivity remained nearly constant over a wide range of alkyne conversions (from 5% to 98%), indicating that the direct hydrogenation of the alkyne to the alkane is negligible on this catalyst. mdpi.comnih.govdntb.gov.ua The isolation of palladium atoms by the less reactive silver host prevents the formation of extended palladium ensembles that are required for further alkene hydrogenation. mdpi.com
The performance of this SAA catalyst in the selective hydrogenation of 1-phenyl-1-propyne provides strong evidence for how similar systems would behave with this compound, offering a highly efficient route to (Z)-1-phenyl-1-octene.
| Catalyst | Substrate | Key Finding | Selectivity to Alkene (%) | Reference |
|---|---|---|---|---|
| Pd1Ag3/Al2O3 | 1-Phenyl-1-propyne | Excellent selectivity independent of conversion. | 95–97 | mdpi.comnih.gov |
The mechanism of selective alkyne hydrogenation on metal catalysts has been the subject of extensive research. On traditional palladium surfaces, the process is generally understood to follow the Horiuti-Polanyi mechanism. This involves the dissociative adsorption of H2 and the stepwise addition of adsorbed hydrogen atoms to the adsorbed alkyne. The high selectivity towards the cis-alkene is a result of the syn-addition of hydrogen atoms from the catalyst surface. youtube.com
Theoretical studies, such as Density Functional Theory (DFT) calculations on palladium-bisphosphine systems, have explored different mechanistic pathways, including those involving neutral Pd(0) species and cationic [Pd(II)-H]+ intermediates. york.ac.uk These studies suggest that for certain systems, a cationic pathway where the alkyne inserts into a Pd-H bond can be favorable, leading to a vinyl-palladium species that then undergoes hydrogenolysis to release the alkene. york.ac.uk
On single-atom alloy catalysts like Pd1Ag3, the mechanism is distinct. The isolated nature of the Pd active sites means that the alkyne and hydrogen must compete for adsorption on the same single atom. mdpi.comnih.gov Kinetic modeling of the hydrogenation of 1-phenyl-1-propyne on a Pd1Ag3/Al2O3 catalyst is well-described by a Langmuir-Hinshelwood model, which assumes competitive adsorption of the reactants on the active sites. mdpi.comnih.govdntb.gov.ua The key to the high selectivity of SAA catalysts is twofold: the preferential adsorption of the alkyne over the alkene and the geometric isolation of the active sites, which hinders the adsorption and subsequent hydrogenation of the alkene product.
Hydroacylation Reactions of Alkynes
Hydroacylation is a powerful C-C bond-forming reaction that involves the addition of an aldehyde C-H bond across an unsaturated C-C bond. The intermolecular hydroacylation of alkynes provides a direct and atom-economical route to α,β-unsaturated ketones (enones).
Rhodium(I) complexes are the most effective catalysts for the intermolecular hydroacylation of alkynes. nih.gov These reactions typically require a chelating group on the aldehyde substrate to direct the catalyst and prevent decarbonylation, a common side reaction. acs.org The reaction of an aldehyde with an internal alkyne like this compound can potentially yield two regioisomeric enone products.
Research on the hydroacylation of the terminal alkyne 1-octyne (B150090) with various β-amido aldehydes has demonstrated the efficacy of rhodium catalysts bearing small bite-angle diphosphine ligands. acs.org For instance, catalysts derived from ligands like dcpm (bis(dicyclohexylphosphino)methane) provide excellent yields and can control the regioselectivity of the addition. acs.org While terminal alkynes often show a preference for the linear product, the regioselectivity with internal alkynes like this compound is influenced by both electronic and steric factors of the two alkyne substituents.
A study using 2-(methylthio)benzaldehyde and 1-octyne found that the catalyst [Rh(iPr2PNMePiPr2)(η6-C6H5F)][BArF4] was highly efficient, achieving 97% conversion in just 5 minutes at room temperature with a high preference for the linear hydroacylation product. acs.org This highlights the ability of ligand design to control both the activity and selectivity of the transformation. The general mechanism involves the oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by alkyne coordination and insertion into the Rh-H bond, and finally reductive elimination to release the enone product and regenerate the catalyst. nih.gov
| Aldehyde Substrate | Alkyne | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|
| β-Amido aldehydes | 1-Octyne | Rh(I) with dcpm ligand | Excellent yields, regioselectivity dependent on ligand. | acs.org |
| 2-(Methylthio)benzaldehyde | 1-Octyne | [Rh(iPr2PNMePiPr2)(η6-C6H5F)][BArF4] | High efficiency (97% conversion in 5 min) and high linear selectivity. | acs.org |
Regioselectivity in Alkyne Hydroacylation
The hydroacylation of internal alkynes, such as this compound, presents a significant challenge in terms of controlling regioselectivity, as two possible constitutional isomers can be formed. The outcome of the reaction, yielding either the α- or β-isomer, is highly dependent on the choice of catalyst and reaction conditions.
Rhodium-catalyzed hydroacylation has been a primary focus in this area. Generally, with unsymmetrical internal alkynes, rhodium catalysts often lead to a mixture of regioisomers. The regioselectivity can be influenced by the electronic and steric properties of the substituents on the alkyne. For this compound, the phenyl group's electronic-withdrawing nature and the hexyl group's steric bulk are key factors. The specific ligand employed with the rhodium catalyst can also play a crucial role in directing the regioselectivity, with some ligand systems favoring the formation of the branched isomer over the linear one researchgate.netox.ac.uk.
Ruthenium-catalyzed hydroacylation offers an alternative approach. Tandem ruthenium catalysis has been shown to couple internal alkynes with aldehydes to produce β,γ-unsaturated ketones with high regioselectivity organic-chemistry.orgnih.gov. This process proceeds through an initial isomerization of the alkyne to an allene, followed by the hydroacylation of the allene intermediate. The regioselectivity is therefore determined by the thermodynamics of the allene formation, which is influenced by allylic strain organic-chemistry.org.
Nickel-catalyzed hydroacylation has also been explored. These systems can promote the hydroacylation of alkynes with aldehydes to form α,β-enones acs.org. The regioselectivity in nickel-catalyzed reactions is often dictated by the steric and electronic environment of the alkyne acs.orgnih.govnih.gov. For aryl-substituted internal alkynes, the regioselectivity can be high, favoring the formation of one isomer over the other.
The table below summarizes the general trends in regioselectivity for the hydroacylation of an unsymmetrical internal alkyne like this compound.
| Catalyst System | Predominant Isomer | Mechanistic Feature | Reference |
| Rhodium/Diphosphine Ligands | Mixture of isomers, often branched favored | Ligand-controlled regioselectivity | researchgate.netox.ac.uk |
| Tandem Ruthenium | β,γ-Unsaturated Ketone | Alkyne-to-allene isomerization | organic-chemistry.orgnih.gov |
| Nickel(0) Complexes | α,β-Unsaturated Ketone | Steric and electronic control | acs.orgnih.gov |
Hydrosilylation Reactions of Alkynes
Hydrosilylation of unsymmetrical internal alkynes like this compound is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The key challenges in this reaction are controlling both the regio- and stereoselectivity of the silyl group addition.
Copper-catalyzed hydrosilylation has emerged as an effective method for the highly regio- and stereoselective synthesis of vinylsilanes from internal aryl alkynes. These reactions typically provide exclusive access to α-vinylsilane alkenyl arene products. The high selectivity is often attributed to steric factors, where the silyl group adds to the carbon atom of the alkyne that is less sterically hindered.
Cobalt-catalyzed hydrosilylation offers another avenue for the selective hydrosilylation of internal alkynes. Cobalt complexes bearing pincer-type ligands have been shown to catalyze the syn-addition of silanes to the carbon-carbon triple bond, resulting in the formation of (E)-silylalkenes with excellent stereoselectivity and regioselectivity.
Below is a data table summarizing representative catalyst systems and their outcomes in the hydrosilylation of internal arylalkynes.
| Catalyst | Silane | Solvent | Temperature (°C) | Regioselectivity | Stereoselectivity | Reference |
| Cu(OAc)₂ / Ligand | PhSiH₃ | THF | 25 | High (α-addition) | High (syn-addition) | N/A |
| PNP-Co Complex | PhSiH₃ | THF | 50 | Excellent | Exclusive syn-addition | N/A |
| [Rh(cod)Cl]₂ | HSiEt₃ | Toluene | 80 | Moderate to Good | High (syn-addition) | N/A |
Cycloaddition and "Click Chemistry" with this compound Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Arylalkyne Analogs
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. However, the reaction is most effective with terminal alkynes. Internal alkynes, such as this compound, are generally poor substrates for the standard CuAAC reaction. This reduced reactivity is attributed to both steric hindrance and the increased electron density of the internal alkyne, which disfavors the formation of the key copper acetylide intermediate.
Despite these challenges, methods have been developed to facilitate the cycloaddition of azides with internal alkynes. One strategy involves the use of more reactive internal alkynes, such as those bearing an electron-withdrawing group. Another approach is the use of specialized copper catalysts with carefully designed ligand systems that can accommodate the sterically more demanding internal alkynes. Furthermore, the use of iodoalkynes in the presence of a copper catalyst can lead to the formation of 5-iodo-1,2,3-triazoles, which can be further functionalized.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkyne Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a toxic metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne magtech.com.cnnih.govwikipedia.org.
Functionalization of the octyl chain of this compound to introduce reactive handles.
Intramolecular cyclization to form a macrocycle containing the phenylalkyne moiety.
Ring contraction or other bond-forming strategies to induce the necessary ring strain.
The reactivity of the resulting strained arylalkyne in SPAAC would depend on the degree of ring strain achieved. The synthesis of such derivatives remains a significant synthetic challenge.
Formation of Triazole Derivatives from Arylalkyne Scaffolds
The synthesis of triazole derivatives from arylalkyne scaffolds like this compound is primarily achieved through cycloaddition reactions with azides. As discussed, the direct CuAAC of this compound is challenging but can be accomplished under specific conditions or with modified substrates eurekaselect.comnih.govmdpi.comnih.gov. The resulting products would be fully substituted 1,2,3-triazoles, where the phenyl and hexyl groups from the alkyne and the substituent from the azide are attached to the triazole ring.
Alternatively, if a strained cyclic derivative of this compound were synthesized, it could undergo SPAAC to form a triazole-fused macrocycle. The regioselectivity of the cycloaddition in SPAAC is generally high, leading to a single triazole regioisomer.
The table below outlines the potential triazole products from these cycloaddition reactions.
| Reaction | Alkyne Substrate | Azide | Product |
| Modified CuAAC | This compound | R-N₃ | 1-R-4-phenyl-5-hexyl-1H-1,2,3-triazole |
| SPAAC | Strained cyclic derivative of this compound | R-N₃ | Triazole-fused macrocycle |
Other Significant Transformations and Derivatizations of this compound
Beyond the reactions discussed above, this compound can undergo a variety of other chemical transformations, allowing for its derivatization into a range of other functionalized molecules.
Sonogashira Coupling: While this compound is a product of Sonogashira coupling (between an aryl halide and a terminal alkyne), it cannot participate as the alkyne component in a subsequent Sonogashira reaction as it lacks a terminal C-H bond wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgyoutube.com.
Halogenation: The triple bond of this compound can react with halogens (e.g., Br₂, Cl₂) to yield di- and tetra-halogenated products. The stereochemistry of the addition can be controlled by the reaction conditions.
Oxidation: Oxidative cleavage of the alkyne bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of benzoic acid and heptanoic acid.
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will produce the corresponding (Z)-alkene, while reduction with sodium in liquid ammonia will yield the (E)-alkene. Complete reduction to the corresponding alkane can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.
Cobalt-Catalyzed Allylzincation: The reaction of this compound with allylzinc bromide in the presence of a cobalt catalyst proceeds with high regio- and stereoselectivity to form a 2-allyl-1-phenyl-1-octenylzinc species, which can be further functionalized by reaction with electrophiles semanticscholar.org.
Oxidative Coupling Reactions Involving Arylalkynes
Oxidative coupling represents a powerful strategy for the formation of carbon-carbon bonds, and arylalkynes like this compound are excellent substrates for these reactions. Such couplings typically proceed via the formation of metal acetylide intermediates, which then couple to form symmetrical or unsymmetrical diynes. These reactions are fundamental in the synthesis of conjugated polyynes, which are of interest for materials science and natural product synthesis. researchgate.net
The most common types of oxidative coupling for terminal alkynes are the Glaser, Eglinton, and Hay couplings, which primarily yield symmetrical diynes through homocoupling. While this compound is an internal alkyne, related terminal arylalkynes readily undergo these reactions. For instance, the Glaser coupling of phenylacetylene (B144264) proceeds in the presence of a copper(I) salt like CuCl and an oxidant such as oxygen. researchgate.net
More advanced methods have been developed for the cross-coupling of two different alkynes to form unsymmetrical diynes. organic-chemistry.org Gold-catalyzed oxidative cross-coupling of alkynes has been achieved using an oxidant like diacetoxyiodobenzene (PhI(OAc)2) in the presence of a ligand such as 1,10-phenanthroline, offering good yields and high heteroselectivity. organic-chemistry.org Similarly, iron has been shown to catalyze the cross-coupling of 1-bromoalkynes with terminal alkynes. organic-chemistry.org These methodologies provide a pathway to synthesize unsymmetrical diynes that would be applicable to derivatives of this compound.
The general mechanism for these oxidative couplings involves the deprotonation of a terminal alkyne by a metal catalyst (often copper-based), followed by oxidation of the resulting copper(I) acetylide to a copper(II) species. Two of these copper(II) acetylide intermediates can then undergo reductive elimination to form the diyne and regenerate the copper(I) catalyst.
| Coupling Reaction | Typical Catalyst/Reagents | Product Type from Arylalkynes | Ref. |
| Glaser Coupling | Cu(I) salt (e.g., CuCl), Base, O₂ | Symmetrical 1,4-diaryl-1,3-butadiynes | researchgate.net |
| Hay Coupling | CuCl, TMEDA, O₂ | Symmetrical 1,4-diaryl-1,3-butadiynes | organic-chemistry.org |
| Cadiot-Chodkiewicz | Cu(I) salt, Base | Unsymmetrical 1,4-disubstituted-1,3-butadiynes | organic-chemistry.org |
| Gold-Catalyzed | Au catalyst, Ligand, Oxidant (e.g., PhI(OAc)₂) | Unsymmetrical 1,4-disubstituted-1,3-butadiynes | organic-chemistry.org |
Reactions with Transition Metal Complexes
The interaction of this compound with transition metal complexes opens up a vast landscape of chemical transformations. The π-system of the alkyne can coordinate to the metal center, which activates the triple bond towards various reactions, including cyclizations, additions, and polymerizations.
Gold-Catalyzed Reactions: Gold(I) complexes are particularly effective catalysts for the electrophilic activation of alkynes due to their strong π-Lewis acidity. nih.govnih.gov This activation facilitates a broad range of synthetic applications, including the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov For arylalkynes, gold catalysts can induce domino reactions and cascade cyclizations to form complex polycyclic structures. nih.govencyclopedia.pub For example, gold(I) catalysts can activate the alkyne moiety in ortho-carbonyl alkynylbenzene derivatives, leading to intramolecular cyclization and the formation of 2-benzopyrylium intermediates. researchgate.net While specific examples with this compound are not detailed, its structure is amenable to such gold-catalyzed transformations, which often involve the attack of a nucleophile onto the activated alkyne.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form C-C bonds. nobelprize.orgmdpi.com Arylalkynes can participate in various palladium-catalyzed processes. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, in Suzuki-Miyaura coupling, an organoboron compound couples with an organic halide in the presence of a palladium catalyst. libretexts.org While typically involving an aryl halide, related reactions can utilize the alkyne functionality. Palladium catalysts are also used for the polymerization of substituted acetylenes. Poly(this compound) derivatives have been synthesized using catalyst systems like WCl₆-Ph₄Sn and MoCl₅-Ph₄Sn, demonstrating that the triple bond can undergo polymerization. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium complexes are versatile catalysts for a range of alkyne transformations. nih.gov One important application is the hydrosilylation of alkynes, which involves the addition of a Si-H bond across the triple bond to form vinylsilanes. Rhodium(I) complexes have been shown to efficiently catalyze the hydrosilylation of various 1-alkynes and phenylacetylene derivatives, with selectivity for the β-(Z)-vinylsilane product. rsc.org The hydrosilylation of this compound would be expected to proceed similarly, yielding valuable vinylsilane intermediates. Rhodium catalysts are also extensively used in the cycloisomerization of enynes and the [2+2+2] cyclotrimerization of alkynes to form substituted benzene rings. nih.govsemanticscholar.org
| Transition Metal | Reaction Type | Substrate Type | Product(s) | Ref. |
| Gold (Au) | Cycloisomerization | Arylalkyne derivatives | Polycyclic aromatic compounds, Heterocycles | nih.govencyclopedia.pub |
| Palladium (Pd) | Cross-Coupling | Arylalkynes, Organic Halides | Substituted Alkenes, Biaryls | nobelprize.orglibretexts.org |
| Palladium (Pd) | Polymerization | This compound derivatives | Poly(this compound) | researchgate.net |
| Rhodium (Rh) | Hydrosilylation | 1-Alkynes, Phenylacetylenes | β-(Z)-vinylsilanes | rsc.org |
| Rhodium (Rh) | Cycloisomerization | 1,6-Enynes | Substituted Cyclopentanes | nih.gov |
Advanced Characterization Methodologies in 1 Phenyl 1 Octyne Research
Spectroscopic Techniques for Structural Elucidation of 1-Phenyl-1-octyne Derivatives and Polymers (e.g., IR, NMR, UV-Vis, PL, EL)
Spectroscopy is a cornerstone for investigating the molecular structure of this compound derivatives and their polymers. Each technique provides a unique perspective on the structural and electronic features of these materials.
Infrared (IR) Spectroscopy is fundamental for identifying key functional groups. In the this compound monomer, the internal alkyne (C≡C) bond is a key feature. nist.gov For instance, the IR spectrum of the related compound 1-octyne (B150090) shows a characteristic triple bond stretch (νC≡C) at 2120 cm⁻¹ and a terminal C-H stretch (νHC≡) at 3308 cm⁻¹. nii.ac.jp Upon polymerization of this compound, the signal corresponding to the C≡C bond would diminish or disappear, indicating successful polymer formation. This technique is also used to confirm the structure of more complex derivatives. wright.eduescholarship.orgderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) offers precise details about the atomic arrangement and chemical environments. For polymers of this compound, NMR is crucial for confirming the structure. For example, in the ¹H NMR spectrum of a poly(this compound) derivative, the disappearance of the monomer's acetylenic proton signals confirms polymerization. researchgate.net Similarly, ¹³C NMR spectra show a shift from acetylenic carbon signals in the monomer to olefinic carbon signals in the polymer, confirming the opening of the C≡C bond to form the conjugated polymer backbone. nii.ac.jp These analyses are vital for determining polymer structure and purity. derpharmachemica.comresearchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy examines the electronic transitions within the molecules. The conjugated system of this compound and its polymers leads to distinct absorption bands. The photophysical properties of these polymers can be studied, with photoexcitation often inducing strong light emission. acs.orgacs.org For example, some poly(this compound) derivatives are known to be highly emissive. acs.org
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy are vital for characterizing the light-emitting capabilities of poly(this compound) and its derivatives, which are promising materials for applications like organic light-emitting diodes (OLEDs). The PL spectra of their thin films can show strong blue light emission. acs.org Multilayer EL devices fabricated from these polymers have been shown to emit blue light with high brightness, and their spectral stability can be excellent compared to other light-emitting polymers. researchgate.net
Spectroscopic Data for a Representative Poly(this compound) Derivative
| Technique | Observation | Significance |
| ¹H NMR | Disappearance of monomer's acetylenic proton signals. researchgate.net | Confirms polymerization. |
| ¹³C NMR | Shift from acetylenic carbon signals to olefinic carbon signals. nii.ac.jp | Indicates opening of the C≡C bond to form the polymer backbone. |
| UV-Vis | Strong absorption in the UV region. | Relates to the π-conjugated system of the polymer. |
| PL | Strong blue light emission upon photoexcitation. acs.org | Demonstrates potential for light-emitting applications. |
| EL | Blue light emission in fabricated devices with good spectral stability. researchgate.net | Confirms suitability for OLED applications. |
Thermal Analysis for Polymer Characterization (e.g., TGA)
Thermogravimetric Analysis (TGA) is a key method for evaluating the thermal stability of polymers. It measures the change in mass of a sample as it is heated. This provides crucial data on the decomposition temperature, which is essential for determining the material's durability and processing limits. rsc.orgscielo.br Polymers of this compound derivatives have shown high thermal stability, with some starting to lose weight only at temperatures around 430 °C under a nitrogen atmosphere. acs.org TGA studies often show a multi-stage degradation process for complex copolymers. ippi.ac.irresearchgate.net
Thermal Properties of a Poly(this compound) Derivative
| Analysis Type | Parameter | Value | Reference |
| TGA | Decomposition Temperature | ~430 °C | acs.org |
Chromatographic and Mass Spectrometric Approaches for Reaction Analysis and Product Identification
Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and analyzing the components of a reaction mixture. ub.edursc.org GC can be used to monitor the conversion of monomers and the formation of products, including various isomers. ub.edu It is also used to determine the purity of synthesized compounds and analyze crude reaction mixtures to determine product ratios. rsc.orgrsc.org
Mechanistic and Computational Investigations of 1 Phenyl 1 Octyne Reactions
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, understanding selectivity, and modeling catalytic processes. However, a targeted search for DFT studies on 1-phenyl-1-octyne yielded no specific results for the outlined subsections.
Experimental Mechanistic Studies
Direct experimental evidence is crucial for validating proposed reaction mechanisms. Techniques like isotopic labeling and in-situ spectroscopy provide invaluable insights into the step-by-step transformation of reactants into products. For this compound, however, there is a notable lack of such specific experimental mechanistic studies.
Kinetic Analysis of Reaction Pathways
The kinetic analysis of reactions involving this compound and its close structural analogs reveals intricate details about the factors governing reaction rates and product formation. Studies often employ models like the Langmuir-Hinshelwood mechanism to describe the kinetics of heterogeneous catalytic reactions, providing insights into the adsorption and reaction steps on the catalyst surface.
Further kinetic investigations into the reactions of alkynes with metal clusters, such as the reaction of 1-phenyl-1-hexyne (B72867) with Rh₄(CO)₁₂, have provided specific rate expressions. The formation of the resulting butterfly cluster, (μ₄-η²-alkyne)Rh₄(CO)₈(μ-CO)₂, was found to follow a rate law that is first order with respect to the rhodium cluster and the alkyne, and inversely proportional to the concentration of carbon monoxide. acs.org This suggests a mechanism initiated by the dissociation of a carbonyl ligand from the rhodium cluster before the alkyne coordinates. acs.org
Computational studies using Density Functional Theory (DFT) have also been instrumental in elucidating reaction pathways and identifying rate-limiting steps. For the copper(I)-catalyzed hydrocarboxylation of 1-phenyl-propyne, DFT calculations identified two possible pathways. In one path, both the alkyne and CO₂ insertion steps were found to be potential rate-limiting steps, with comparable free energy barriers. pku.edu.cn In an alternative pathway, the alkyne insertion step was identified as the sole rate-limiting step. pku.edu.cn Such computational kinetic analyses are crucial for understanding regioselectivity and corroborating experimental observations. pku.edu.cn
Table 1: Kinetic Parameters and Models for Reactions of this compound Analogs
| Reaction | Substrate | Catalyst | Kinetic Model/Rate Law | Key Findings | Reference |
|---|---|---|---|---|---|
| Hydrogenation | 1-Phenyl-1-propyne (B1211112) | Pd₁Ag₃/Al₂O₃ | Langmuir-Hinshelwood | Reaction rate is negatively correlated with alkyne concentration due to competitive adsorption. | mdpi.com, researchgate.net |
| Cluster Formation | 1-Phenyl-1-hexyne | Rh₄(CO)₁₂ | rate = k[Rh₄(CO)₁₂]¹[alkyne]¹[CO]⁻¹ | Mechanism involves initial CO dissociation from the catalyst. | acs.org |
| Hydrocarboxylation | 1-Phenyl-1-propyne | Cl₂IPrCuH | DFT Calculation | Alkyne insertion step is the rate-limiting and regioselectivity-determining step. | pku.edu.cn |
Role of Catalysts and Ligands in Reaction Mechanisms
The reactivity and selectivity of transformations involving this compound are profoundly influenced by the choice of catalysts and their associated ligands. These components steer the reaction towards desired products by modulating the electronic and steric environment of the metallic center, thereby dictating the mechanistic pathway.
Hydrogenation: In the selective hydrogenation of di-substituted alkynes like 1-phenyl-1-propyne, single-atom alloy (SAA) catalysts such as Pd₁Ag₃/Al₂O₃ exhibit exceptional performance. The catalyst structure, consisting of isolated single palladium atoms on a silver surface, is key to its high selectivity (95–97%) for the corresponding alkene. mdpi.comresearchgate.net This arrangement prevents the direct hydrogenation of the alkyne to an alkane, a common side reaction on multi-atomic palladium sites. mdpi.comresearchgate.net The mechanism on these SAA catalysts involves the co-adsorption of molecular hydrogen and the alkyne onto the same single palladium atom, followed by H₂ dissociation and sequential hydrogen atom transfer. mdpi.com
Hydrosilylation: Cobalt and rhodium complexes are effective for the hydrosilylation of alkynes. Cobalt(I) complexes with diphosphine-ketone ligands have shown high activity for the hydrosilylation of 1-octene, achieving high yields under mild, solvent-free conditions. nih.gov Similarly, rhodium catalysts supported on graphene have been used for the hydrosilylation of 1-phenyl-1-propyne, yielding the cis-isomer of the β-silylation product with high selectivity (up to 99%). researchgate.net The choice of ligand is critical; for instance, in nickel-catalyzed hydrosilylation, monodentate phosphine (B1218219) ligands favor the formation of anti-Markovnikov products, while bidentate phosphine ligands promote the generation of Markovnikov products. researchgate.net
Diboration: Cobalt catalysts, particularly those with phosphine ligands like PPh₃, are also used in the 1,1-diboration of terminal alkynes. nih.gov Mechanistic studies involving deuterium (B1214612) labeling on 1-octyne (B150090) indicate that the reaction proceeds through the formation of a vinylcobalt intermediate. nih.gov
Hydration and Cycloaddition: Gold(I) complexes with bifunctional P,N ligands containing imidazolyl substituents have been investigated as catalysts for the Markovnikov hydration of 1-octyne. acs.orguzh.ch The electronic properties and substitution pattern of the imidazolyl ligands significantly affect the catalytic activity. acs.org Rhodium(I) catalysts, often in conjunction with bis-phosphine ligands like dppe, can facilitate sequential reactions. For example, a single rhodium catalyst can promote both the hydroacylation of an alkyne (like 1-octyne) and a subsequent conjugate addition in a one-pot process, demonstrating the power of a single catalyst to mediate two mechanistically distinct transformations. rsc.org
Polymerization: Transition metal halides, such as tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅), are effective catalysts for the polymerization of 1-phenyl-1-propyne. The reaction is believed to proceed via a coordination-insertion mechanism, where the metal center activates the alkyne's triple bond to enable chain growth. Tungsten-based catalysts like WCl₆-Ph₄Sn are also highly effective, producing high molecular weight polymers. acs.org
Table 2: Catalysts and Ligands in Reactions of this compound and Related Alkynes
| Reaction Type | Catalyst System | Ligand Type | Substrate(s) | Key Mechanistic Role | Reference |
|---|---|---|---|---|---|
| Hydrogenation | Pd₁Ag₃/Al₂O₃ | None (Single-Atom Alloy) | 1-Phenyl-1-propyne | Isolated Pd sites prevent over-hydrogenation, promoting high alkene selectivity. | mdpi.com, researchgate.net |
| Hydrosilylation | Co(I) Complex | Diphosphine-ketone | 1-Octene | Enables high conversion under mild, solvent-free conditions. | nih.gov |
| Hydrosilylation | Rhodium on Graphene | - | 1-Phenyl-1-propyne | Directs high selectivity towards cis-β-silylation product. | researchgate.net |
| 1,1-Diboration | Cobalt Complex | PPh₃ | 1-Octyne | Facilitates formation of a key vinylcobalt intermediate. | nih.gov |
| Hydration | Gold(I) Complex | Mono(imidazolyl)phosphane | 1-Octyne | Ligand electronics influence catalytic activity for Markovnikov hydration. | uzh.ch |
| Sequential Hydroacylation/ Conjugate Addition | [Rh(nbd)₂]BF₄ | dppe (Bis-phosphine) | 1-Octyne, 2-Aminobenzaldehyde | A single catalyst mediates two distinct C-C bond formations (Rh(I)/Rh(III) and redox-neutral cycles). | rsc.org |
| Polymerization | NbCl₅ / WCl₆-Ph₄Sn | None | 1-Phenyl-1-propyne | Initiates polymerization through a coordination-insertion mechanism. | , acs.org |
Applications and Advanced Materials Derived from 1 Phenyl 1 Octyne
Poly(1-phenyl-1-octyne) in Optoelectronic and Electronic Materials
Poly(this compound) (PPO) is a member of the polydisubstituted acetylene (B1199291) (PDSA) family of conjugated polymers. researchgate.netmdpi.com Unlike the unstable and intractable parent polyacetylene, PDSAs exhibit good stability and processability, making them suitable for various applications. mdpi.com The polymerization of this compound and its derivatives can be achieved using various transition-metal catalysts, such as those based on tungsten (WCl₆), molybdenum (MoCl₅), niobium (NbCl₅), and tantalum (TaCl₅). mdpi.comsciengine.comacs.org The resulting polymers possess a unique conjugated polyene main chain that is the basis for their interesting electronic and optical properties. researchgate.net
Poly(this compound) and its derivatives are recognized as highly luminescent disubstituted polyacetylenes, primarily emitting in the blue region of the spectrum. aip.orgacs.org Upon photoexcitation, solutions of PPO derivatives can produce strong blue light emissions with high quantum yields. sciengine.comacs.org This property is crucial for the development of polymer light-emitting diodes (PLEDs), where efficient blue-light-emitting materials are highly sought after. sciengine.com
The performance of PPO-based materials in electroluminescence (EL) devices has been a subject of significant research. While early PPO-based devices showed modest performance, subtle structural modifications to the polymer have led to considerable improvements. sciengine.com For instance, introducing different functional pendant groups onto the phenyl ring of the PPO backbone can enhance EL efficiency and luminance. sciengine.com Multilayer EL devices constructed with PPO derivatives have demonstrated stable blue light emission. sciengine.comacs.org A key advantage of these polyacetylene-based LEDs is their excellent spectral stability, where the emission color shows little to no change with variations in the applied voltage, a significant improvement over other blue-emitting polymers like polyfluorenes. researchgate.net
| Polymer | Pendant Group | Max. Emission (EL) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (ηEL) | Reference |
|---|---|---|---|---|---|
| Poly(this compound) (PPO) | None | - | 0.5 | 0.01% | sciengine.com |
| P1(4) | - (CH₂)₄ONap | 464 nm | 1019 | 0.61% | acs.orgresearchgate.net |
| P6 | -C₆H₄-p-CO₂-(2-naphthyl) | ~487 nm | - | 0.16% | sciengine.com |
The class of polymers to which PPO belongs, polydisubstituted acetylenes (PDSAs), are promising materials for the development of fluorescent sensors and probes. researchgate.net This potential stems from their intrinsically porous structure and the significant and variable fluorescent responses they exhibit when exposed to external species. researchgate.net The conjugated polyene system is sensitive to its local environment, and interactions with analytes can perturb the electronic structure, leading to a detectable change in fluorescence.
PDSAs have shown potential for detecting a range of analytes, including:
Solvents of varying polarities researchgate.net
Metal cations researchgate.net
Explosives researchgate.net
The sensing mechanism relies on the quenching or enhancement of the polymer's fluorescence upon interaction with the target molecule. This makes PPO-based systems candidates for creating sensitive and selective chemical sensors for environmental monitoring and diagnostics. researchgate.netwrc.org.za
The unique properties of PDSAs also make them suitable for use as active components in actuators. researchgate.net Actuators are devices that convert energy into mechanical motion. For PPO-based materials, their reversible responses to applied fields such as stress and fluid gradients can be harnessed for this purpose. researchgate.net Research into liquid crystalline polyacetylenes has demonstrated that the molecular alignment within these materials can be controlled, a key feature for developing photoresponsive actuators. acs.org The combination of the rigid polymer backbone of PPO with functional or responsive pendant groups could lead to the creation of novel materials that can perform mechanical work in response to external stimuli like light or chemical changes. researchgate.netacs.org
This compound as a Versatile Intermediate in Complex Organic Synthesis
Beyond its use in polymer science, the monomer this compound is a valuable building block in synthetic organic chemistry. Its structure provides a combination of a reactive alkyne and a phenyl group, which can be manipulated through a wide array of chemical reactions.
In organic synthesis, a scaffold is a core molecular framework upon which more complex structures are built. This compound serves as an excellent scaffold due to the defined geometry and reactivity of the alkyne. The rigid, linear nature of the C-C triple bond provides a predictable structural element. This is particularly useful in the construction of three-dimensional molecules where precise spatial arrangement of functional groups is critical. sigmaaldrich.comuakron.edu
The phenyl and alkyne groups can participate in a variety of coupling reactions, such as Sonogashira, and cycloaddition reactions, allowing for the facile attachment of other molecular fragments. This versatility enables chemists to use this compound as a starting point to construct elaborate molecular architectures, which is a foundational concept in the synthesis of complex molecules. vaia.comprepchem.com
The total synthesis of natural products often requires the assembly of complex carbon skeletons from simpler, commercially available starting materials. Phenylalkynes and terminal alkynes like 1-octyne (B150090) are common precursors in these synthetic routes. researchgate.netstackexchange.com The reactivity of the alkyne allows for carbon-carbon bond formations that are essential for building the core structures of natural products. mdpi.com
For example, zirconium-catalyzed carboalumination of alkynes is a powerful method for creating stereodefined substituted alkenes, which are common motifs in natural products. researchgate.net While the reaction with 1-octyne is well-documented, the principles extend to phenyl-substituted alkynes. researchgate.net The use of such intermediates in multi-step syntheses allows for the strategic and controlled construction of intricate molecules, and desymmetrization and dearomatization strategies often employ such building blocks to achieve molecular complexity efficiently. nih.govrsc.org The presence of both the phenyl ring and the alkyl chain in this compound offers multiple points for diversification, making it a valuable precursor for a range of synthetic targets.
Functionalization for Specialty Polymers and Copolymers
The incorporation of this compound into polymeric structures is a key area of research for developing advanced materials with tailored properties. Functionalization strategies, either by modifying the monomer before polymerization or by creating copolymers, allow for the synthesis of specialty polymers with unique optical, thermal, and mechanical characteristics.
Specialty Polymers from Functionalized this compound Monomers
A significant approach to creating specialty polymers involves the synthesis of this compound derivatives that bear specific functional groups. These modified monomers can then be polymerized to yield homopolymers where the desired functionality is regularly incorporated along the polymer backbone.
Research has demonstrated the design and synthesis of poly(this compound)s with various stereogenic (chiral) and chromophoric (light-emitting) pendant groups attached to the phenyl ring. acs.orgresearchgate.net In a notable study, a series of this compound derivatives were synthesized and subsequently polymerized using a tungsten(VI) chloride-tetraphenyltin (WCl₆–Ph₄Sn) catalyst system. acs.org The general synthetic route involved modifying the para-position of the phenyl ring with different ester groups. researchgate.net
These functionalized polymers were found to have high molecular weights, with weight-average molecular weights (Mw) reaching up to 64,000 g/mol . acs.org Thermogravimetric analysis (TGA) revealed that the polymers are thermally stable, with the temperature for 5% weight loss occurring between 300°C and 416°C under a nitrogen atmosphere. acs.org
A key feature of these specialty polymers is their strong photoluminescence (PL). When dissolved in solvents like tetrahydrofuran (B95107) (THF) and excited by UV radiation, they emit intense blue light, with quantum yields often exceeding 20%. acs.org This high emission efficiency is largely retained in the solid state, indicating minimal fluorescence quenching caused by polymer chain aggregation. acs.org This property makes them promising candidates for applications in polymer light-emitting diodes (PLEDs). acs.orgresearchgate.net When fabricated into multilayer electroluminescent (EL) devices, these polymers emit blue light with high spectral stability, meaning the color of the emitted light does not significantly change with varying applied voltages. acs.org
Research Findings on Polymers from Functionalized this compound Derivatives
Data from the polymerization of this compound monomers functionalized with various pendant groups (R) at the para-position of the phenyl ring.
| Polymer Designation | Pendant Group (R) | Catalyst System | Molecular Weight (Mw, g/mol) | Thermal Stability (TGA, 5% loss) | Photoluminescence (PL) Emission Max. | Electroluminescence (EL) Emission Max. |
|---|---|---|---|---|---|---|
| P3 | [(1S)-endo]-(-)-borneyl | WCl₆–Ph₄Sn | 51,000 | 300°C | ~485 nm | ~487 nm |
| P4 | (1R,2S,5R)-(-)-menthyl | WCl₆–Ph₄Sn | 64,000 | 347°C | ~485 nm | N/A |
| P6 | 2-naphthyl | WCl₆–Ph₄Sn | 45,000 | 416°C | ~485 nm | ~487 nm |
| P7 | 4-biphenylyl | WCl₆–Ph₄Sn | 38,000 | 403°C | ~485 nm | ~488 nm |
Source: Adapted from research findings on poly(this compound)s. acs.org
Another strategy for creating functional polymers is through post-polymerization modification. This involves polymerizing a monomer containing a reactive ester, such as a pentafluorophenyl (PFP) ester, and subsequently reacting the resulting polymer with various amines. This method allows for the introduction of diverse functional groups, including chiral moieties and polar hydroxyl and carboxyl groups, onto the polymer backbone under mild conditions. researchgate.net
Copolymers Incorporating this compound
Copolymerization represents another versatile route to specialty materials, where this compound is polymerized along with one or more different monomers. This approach allows for the creation of polymers that combine the properties of poly(this compound), such as its luminescence and rigidity, with the characteristics of other polymers, such as the flexibility or processability of polyolefins. While specific, detailed studies on the copolymerization of this compound are not extensively documented, the principles of copolymerization and related research provide a framework for its potential.
Copolymers can be synthesized in various architectures, including:
Random Copolymers: Where monomer units are arranged randomly along the polymer chain.
Block Copolymers: Comprising long sequences, or blocks, of one monomer followed by blocks of another. researchgate.net
Graft Copolymers: Where chains of one polymer are attached as branches to the main chain of another polymer. google.comcmu.edu
The feasibility of copolymerizing substituted acetylenes is well-established. For instance, research on related monomers like 1-phenyl-1-propyne (B1211112) shows they can be copolymerized with other acetylenic monomers using catalysts such as those based on tantalum (TaCl₅) or niobium (NbCl₅). acs.org This suggests that similar methods could be applied to create copolymers of this compound with other alkynes, enabling the fine-tuning of properties like solubility, gas permeability, and refractive index.
Graft copolymers offer a particularly interesting route for functionalization. For example, polyolefin backbones, such as those made from polyethylene-co-1-octene, can be functionalized by grafting polymer chains onto them. google.comresearchgate.net A theoretical application could involve grafting poly(this compound) chains onto a flexible polyolefin backbone, potentially creating a thermoplastic elastomer with luminescent properties. This can be achieved by creating reactive sites on the polyolefin chain that can initiate the polymerization of this compound. cmu.edu
Potential Copolymerization Strategies for this compound
This table outlines theoretical strategies and potential outcomes for creating copolymers based on this compound, drawing from established polymer synthesis techniques.
| Copolymer Type | Potential Co-monomer(s) | Potential Synthesis Method | Anticipated Properties of Resulting Copolymer |
|---|---|---|---|
| Random Copolymer | Other substituted acetylenes (e.g., 1-hexyne, phenylacetylene) | Transition metal catalysis (e.g., W, Ta, Nb-based) | Averaged properties; tunable refractive index, solubility, and glass transition temperature. |
| Block Copolymer | Styrene, acrylates, or olefins (via living polymerization) | Living polymerization techniques (e.g., anionic, controlled radical) | Phase-separated morphologies; combination of hardness/rigidity from the polyacetylene block and flexibility from the co-monomer block. researchgate.net |
| Graft Copolymer | Polyolefins (e.g., polyethylene, polypropylene) | Grafting-from or grafting-onto a polyolefin backbone with reactive sites. cmu.edu | Improved processability and mechanical toughness from the polyolefin backbone, with added optical/electronic functions from the poly(this compound) grafts. |
The development of such copolymers would merge the desirable attributes of disparate polymer classes, opening pathways to new functional materials for advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
